![molecular formula C13H7Cl3O2 B6365207 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, 95% CAS No. 1261911-12-9](/img/structure/B6365207.png)
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid, or 2C5DCPBA, is a synthetic compound that has both pharmaceutical and industrial applications. It is an aromatic acid that has been used for a variety of purposes, including as a herbicide, fungicide, and insecticide. It is also used in the synthesis of other compounds, such as pharmaceutical drugs, and can be used as a reactant in various laboratory experiments. We will also discuss future directions for research on 2C5DCPBA.
Scientific Research Applications
2C5DCPBA has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceutical drugs, such as anti-inflammatory agents, and in the synthesis of other compounds, such as dyes and pigments. It has also been used in the study of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 2C5DCPBA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed that the compound can act as an antioxidant, and may have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
2C5DCPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have anti-inflammatory and anti-microbial properties. Additionally, it has been shown to have antioxidant properties, and may have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2C5DCPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized with high yields. Additionally, it is a stable compound, and can be stored for long periods of time. However, there are some limitations to its use. It is a toxic compound, and must be handled with care. Additionally, it is a relatively new compound, and its effects are not fully understood.
Future Directions
The potential applications of 2C5DCPBA are vast and varied. Future research should focus on its use as an inhibitor of enzymes, such as cytochrome P450, and its potential applications in the treatment of various diseases. Additionally, research should focus on its potential use as an antioxidant, and its potential anti-inflammatory and anti-microbial properties. Additionally, research should focus on the development of new synthesis methods for 2C5DCPBA, and its potential use in the synthesis of other compounds. Finally, research should focus on the development of new applications for 2C5DCPBA, such as its use in the synthesis of pharmaceutical drugs.
Synthesis Methods
2C5DCPBA can be synthesized via a process known as nitration. This involves adding an aqueous solution of nitric acid to an aqueous solution of 2,4-dichlorophenol, which results in the production of 2C5DCPBA. This reaction is exothermic and can be conducted at room temperature. The reaction is also very efficient, with yields of up to 95%.
properties
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLXEYDBZGUTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681320 |
Source
|
Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dichlorophenyl)benzoic acid | |
CAS RN |
1261911-12-9 |
Source
|
Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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